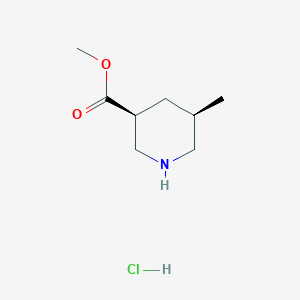
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride: is a chiral compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired piperidine derivative . The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to form a benzyl-protected piperidine intermediate.
Deprotection and Amide Formation: Removal of the benzyl protecting group and formation of the amide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpiperidine: A related compound with similar structural features but different stereochemistry.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl derivatives: Compounds with similar piperidine core structures but different functional groups.
Uniqueness
(3S,5R)-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role in activity and selectivity.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl (3S,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clé InChI |
JWBUUGGYBZEBNC-HHQFNNIRSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl |
SMILES canonique |
CC1CC(CNC1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




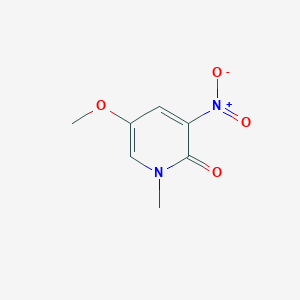
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)
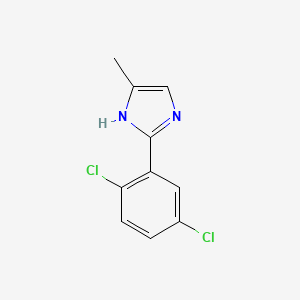
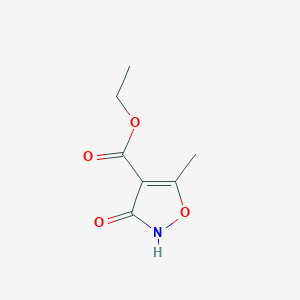
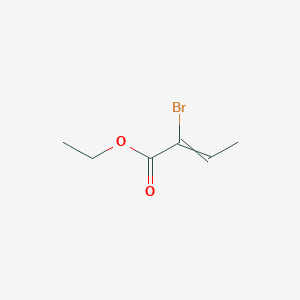
![1-Oxaspiro[5.6]dodecan-4-ol](/img/structure/B13663302.png)
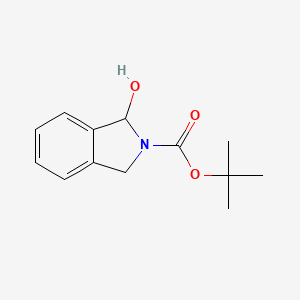

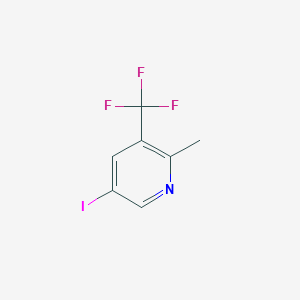
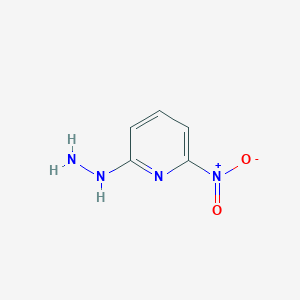
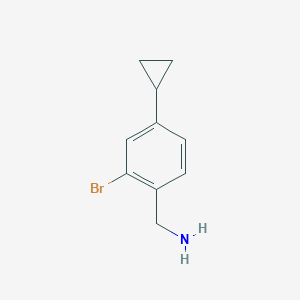
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
